CAY10443

Description

Structure

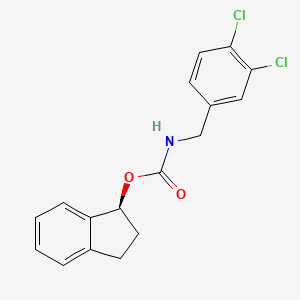

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO2/c18-14-7-5-11(9-15(14)19)10-20-17(21)22-16-8-6-12-3-1-2-4-13(12)16/h1-5,7,9,16H,6,8,10H2,(H,20,21)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKERQCMQSBFFKX-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1OC(=O)NCC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@H]1OC(=O)NCC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Cay10443 Induced Apoptosis

Apoptosome Assembly and Activation by CAY10443

Apoptosis triggered via the intrinsic pathway is critically dependent on the formation and activation of the apoptosome, a multimeric protein complex. caymanchem.comglpbio.combiomol.comneobioscience.comtargetmol.cnglpbio.com this compound functions by influencing the assembly or activity of this complex. caymanchem.comglpbio.combiomol.cominterchim.comneobioscience.com

Role of Cytochrome c in this compound-Mediated Apoptosis Initiation

The mitochondrial release of cytochrome c is a pivotal event that triggers apoptosis through the assembly of the apoptosome. caymanchem.comglpbio.combiomol.comneobioscience.comtargetmol.cnglpbio.com While the search results indicate that this compound activates the apoptosome, they primarily describe it as binding to one or more of its components rather than directly causing cytochrome c release. caymanchem.comglpbio.combiomol.com However, the broader context of apoptosome formation establishes that released cytochrome c is essential for the assembly of the complex that this compound acts upon. caymanchem.comglpbio.combiomol.comneobioscience.comtargetmol.cnglpbio.com Cytochrome c released into the cytoplasm associates with Apaf-1 and procaspase-9 to form the apoptosome. cellsignal.comnih.gov

This compound Interaction with Apoptosome Components

This compound is described as a molecule that activates the apoptosome by binding to one or more of its constituent components. caymanchem.comglpbio.combiomol.cominterchim.comneobioscience.com The apoptosome is known to include caspase-9 and Apaf-1, among other components. caymanchem.comglpbio.combiomol.comneobioscience.comtargetmol.cnglpbio.com This interaction facilitates the activation of the complex, leading to the downstream execution of apoptosis.

Inducer of Caspase-3 Activity via Cytochrome c-Dependent Pathway

In a cell-free, multi-component assay, this compound demonstrated the ability to activate caspase-3. caymanchem.comglpbio.combiomol.cominterchim.comcaymanchem.comneobioscience.combiomarker.hu This activation occurs within the context of the apoptosome pathway, which is initiated by cytochrome c release and involves the activation of caspase-9. cellsignal.comnih.gov The activation of caspase-9 by the apoptosome subsequently triggers the activation of effector caspases, including caspase-3. cellsignal.comnih.gov Thus, this compound's induction of caspase-3 activity is mediated through its activation of the apoptosome, which operates downstream of cytochrome c release.

Research findings indicate that this compound activates caspase-3 with an EC50 value of 5 µM in a cell-free, multi-component assay. caymanchem.comglpbio.combiomol.cominterchim.comcaymanchem.comneobioscience.combiomarker.hu

Here is a summary of the caspase-3 activation data:

| Compound | Assay Type | EC50 (µM) |

| This compound | Cell-free, Multi-component | 5 |

Downstream Caspase Cascade Activation

The activation of the apoptosome by agents like this compound leads to the initiation of a caspase cascade, a proteolytic chain reaction that dismantles the cell. nih.gov

Caspase-3 Activation Kinetics and Mechanisms

While specific kinetic data for this compound-induced caspase-3 activation beyond the EC50 value is not detailed in the provided search results, the general mechanism involves the activation of apical caspases, such as caspase-9, within the apoptosome. cellsignal.comnih.gov Activated apical caspases then cleave and activate effector caspases, with caspase-3 being a primary executioner caspase. cellsignal.comnih.govnih.gov This proteolytic cleavage converts the inactive pro-caspase-3 zymogen into its active form, which then proceeds to cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

Structure Activity Relationships Sar of Cay10443 and Analogues

Quantitative Structure-Activity Relationship (QSAR) Analysis of CAY10443 Scaffolds

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This method is instrumental in predicting the activity of new analogues and guiding the design of more potent inhibitors. nih.gov

In a 2D-QSAR study on hydroxamic acid derivatives with a benzimidazole (B57391) scaffold targeting HDAC6, a model was developed using several molecular descriptors. The resulting model showed a strong correlation between the predicted and experimental activities, indicating its reliability for predicting the inhibitory activity of new compounds within this class. researchgate.net Similarly, another study on benzimidazole and imidazole (B134444) inhibitors of HDAC2 led to the development of robust pharmacophore and QSAR models. nih.gov

These QSAR models can highlight the key structural features that influence activity. For example, the analysis might reveal that certain electronic or steric properties of the substituents on the benzimidazole ring are critical for potent HDAC inhibition. nih.gov The graphical outputs of these analyses, such as CoMFA and CoMSIA contour maps, can visualize the regions where modifications to the molecule are likely to enhance or diminish its activity. nih.gov

Table 1: Examples of QSAR Studies on HDAC Inhibitors

| Study Focus | QSAR Method | Key Findings | Reference |

|---|---|---|---|

| Benzimidazole derivatives as anticancer agents | 2D-QSAR | Developed a model to predict IC50 values against MDA-MB-231 cell line. | researchgate.net |

| Hydroxamic acid derivatives with benzimidazole scaffold as HDAC6 inhibitors | 2D-QSAR (MLR) | Established a reliable model to predict HDAC6 inhibition activity. | jprdi.vnresearchgate.net |

| Benzimidazole and imidazole inhibitors of HDAC2 | Pharmacophore and 3D-QSAR (CoMFA, CoMSIA) | Developed predictive models and proposed new active compounds. | nih.gov |

| Hydroxamate-based HDACs inhibitors | 3D-QSAR (CoMFA, CoMSIA) | Identified important structural features for HDAC inhibition. | nih.gov |

Molecular Modeling and Docking Studies of this compound-Target Interactions

Molecular modeling and docking are powerful computational tools used to predict and analyze the binding of a ligand, such as this compound, to its biological target, in this case, HDAC enzymes. nih.gov These studies provide insights into the specific interactions at an atomic level, which can explain the compound's potency and selectivity. nih.gov

A detailed molecular docking study of Pracinostat (this compound) with the four class I HDAC isozymes (HDAC1, 2, 3, and 8) has been performed. nih.gov The study revealed that Pracinostat exhibits differential binding affinities towards these isozymes, with the most favorable docking score against HDAC1, followed by HDAC2, HDAC8, and HDAC3. nih.gov This differential binding is attributed to subtle differences in the amino acid residues lining the active sites of these enzymes. nih.gov

The docking analysis showed that the hydroxamic acid group of Pracinostat chelates the catalytic zinc ion in the active site of the HDAC enzymes, a hallmark interaction for this class of inhibitors. nih.gov The rest of the molecule occupies the channel leading to the active site, with the benzimidazole core and its substituents forming various non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with the surrounding amino acid residues. nih.govresearchgate.net

Binding free energy calculations, such as those using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method, can further refine the understanding of the binding affinity of this compound to different HDAC isoforms. nih.gov These calculations provide a more quantitative measure of the stability of the ligand-protein complex.

While specific docking studies for this compound analogues are not detailed in the provided results, the principles from existing studies on other HDAC inhibitors can be applied. For instance, docking studies on other benzimidazole-based inhibitors have also highlighted the key interactions within the HDAC active site. jprdi.vnresearchgate.net These computational approaches are invaluable for the rational design of new analogues with improved potency or selectivity for specific HDAC isoforms. nih.govexplorationpub.com

Table 2: Docking Scores of Pracinostat (this compound) against Class I HDACs

| HDAC Isozyme | Docking Score (kcal/mol) |

|---|---|

| HDAC1 | -9.8 |

| HDAC2 | -9.65 |

| HDAC3 | -8.89 |

| HDAC8 | -8.93 |

Data sourced from Ganai et al., 2021. nih.gov

Identification of Key Pharmacophores for Apoptotic Induction

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. researchgate.net For HDAC inhibitors, the classical pharmacophore model comprises a zinc-binding group (ZBG), a linker, and a cap group. ekb.egresearchgate.net

The N-hydroxyacrylamide group in this compound serves as the critical ZBG, which is a key feature for its inhibitory activity against HDACs. nih.gov Inhibition of HDACs leads to the accumulation of acetylated histones and non-histone proteins, which in turn alters gene expression. mdpi.comnih.gov This alteration can lead to the induction of apoptosis (programmed cell death) in cancer cells, a primary mechanism of action for the anticancer effects of HDAC inhibitors. pharmacophorejournal.commdpi.comnih.gov

HDAC inhibitors can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. pharmacophorejournal.com They can upregulate the expression of pro-apoptotic proteins and downregulate anti-apoptotic proteins. pharmacophorejournal.com For example, some HDAC inhibitors have been shown to induce caspase-dependent apoptosis. ekb.eg

Energetically optimized pharmacophore (e-Pharmacophore) models have been generated for Pracinostat (this compound) in complex with class I HDACs. nih.gov These models identify the crucial pharmacophoric features, such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, that are essential for high-affinity binding. nih.gov These e-pharmacophore models can be used as queries in virtual screening campaigns to identify new molecules with the potential to act as HDAC inhibitors and, consequently, inducers of apoptosis. nih.gov

The key pharmacophoric features of this compound for apoptotic induction are intrinsically linked to its ability to inhibit HDACs. Therefore, the features that define its potent binding to HDACs—the hydroxamic acid ZBG, the specific length and conformation of the linker, and the interactions of the benzimidazole cap group—are the same features that are critical for its ability to induce apoptosis in cancer cells. ekb.egnih.gov

Cellular and Subcellular Investigations of Cay10443 Activity Excluding Human Clinical Data

CAY10443 Effects on Diverse Cell Lines

Studies examining the effects of this compound on diverse cell lines are crucial for understanding its potential biological activities. While comprehensive data across a wide range of cell lines is not extensively detailed in the currently available search results, the compound has been linked to cellular processes, particularly apoptosis.

In Vitro Cellular Apoptosis Induction Assays

Apoptosis, or programmed cell death, is a fundamental biological process. In vitro assays are widely used to detect and quantify apoptosis induction in cell populations following treatment with a compound bio-rad-antibodies.comnih.gov. These assays can measure various markers of apoptosis, including changes in cell morphology, membrane integrity, caspase activation, and DNA fragmentation wikipedia.orgbio-rad-antibodies.com. While specific data from in vitro cellular apoptosis induction assays directly utilizing this compound across diverse cell lines were not prominently found in the search results, the compound's proposed mechanism of action involves triggering apoptosis glpbio.com. Apoptosis induction can be assessed using methods such as flow cytometry with annexin (B1180172) V and propidium (B1200493) iodide staining, or assays detecting activated caspases bio-rad-antibodies.com.

Analysis of Mitochondrial Outer Membrane Permeabilization

Mitochondrial outer membrane permeabilization (MOMP) is a critical event in the intrinsic pathway of apoptosis, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol ebi.ac.uknih.govwikipedia.org. This permeabilization is often regulated by the balance of pro- and anti-apoptotic proteins, particularly those from the Bcl-2 family frontiersin.orgnih.govresearchgate.net. The release of cytochrome c then triggers the formation of the apoptosome, a protein complex that activates caspase-9, initiating a cascade of caspase activation that executes the apoptotic program frontiersin.orgwikipedia.org. This compound has been identified as a compound that triggers apoptosis via the mitochondrial release of cytochrome c glpbio.com. This suggests that this compound likely influences the process of mitochondrial outer membrane permeabilization as part of its apoptotic mechanism.

This compound Influence on Cell Viability in Research Models

Cell viability assays are essential tools to determine the number of healthy, living cells after experimental manipulation or treatment with a compound nih.govpromega.comsigmaaldrich.comnih.gov. These assays measure various indicators of cell health, such as metabolic activity, ATP production, or membrane integrity nih.govpromega.comnih.gov. While specific data tables detailing this compound's influence on cell viability across different research models were not available in the search results, a compound that induces apoptosis, particularly through MOMP and cytochrome c release, is expected to reduce cell viability in a dose- and time-dependent manner in susceptible cell lines nih.gov. Common cell viability assays include tetrazolium reduction assays (e.g., MTT, XTT, WST-1) and luminescent ATP assays promega.comsigmaaldrich.comnih.gov.

Subcellular Localization and Distribution Studies of this compound

Understanding the subcellular localization and distribution of a compound within a cell can provide insights into its site of action. Methods for studying subcellular localization include experimental approaches such as protein tagging with fluorescent markers, cell fractionation followed by protein detection, and in silico prediction methods plos.orgfrontiersin.orgbiorxiv.org. While the search results indicate that this compound triggers apoptosis via mitochondrial cytochrome c release glpbio.com, suggesting an interaction with mitochondria or factors influencing mitochondrial function, detailed experimental studies specifically on the subcellular localization and distribution of this compound itself were not found.

Modulation of Apoptosis-Related Gene and Protein Expression by this compound

Apoptosis is a tightly regulated process involving the coordinated expression and activity of numerous genes and proteins nih.govnih.gov. The intrinsic apoptotic pathway, triggered by mitochondrial cytochrome c release, involves the Bcl-2 protein family members (both pro- and anti-apoptotic), caspases (e.g., caspase-9, caspase-3), and Apaf-1 frontiersin.orgelifesciences.orgwikipedia.org. Modulation of the expression levels of these genes and proteins can significantly impact a cell's sensitivity to apoptotic stimuli nih.govembopress.orgembopress.orgnih.gov. While this compound is known to trigger apoptosis via the mitochondrial pathway involving caspase-9 and Apaf-1 glpbio.com, specific data detailing how this compound modulates the expression of apoptosis-related genes or proteins at the mRNA or protein level across different cell lines were not available in the search results. Studies investigating such modulation would typically involve techniques like quantitative PCR for gene expression analysis and Western blotting for protein expression analysis nih.gov.

This compound in the Context of Autophagy Regulation

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and protein aggregates, contributing to cellular homeostasis and survival e3s-conferences.orgfrontiersin.orgnih.gov. Autophagy can interact with apoptosis in complex ways, sometimes promoting cell survival and at other times contributing to cell death e3s-conferences.orgscielo.br. The regulation of autophagy involves various signaling pathways and a set of autophagy-related (ATG) genes e3s-conferences.orgnih.gov. While the search results provided general information about autophagy regulation e3s-conferences.orgfrontiersin.orgscielo.brnih.govmdpi.com, there was no specific information found regarding the influence or role of this compound in the context of autophagy regulation in any cell lines or research models.

Interplay between this compound-Induced Apoptosis and Autophagic Processes

This compound is characterized as an apoptotic activator. biomol.comglpbio.comhodoodo.comcaymanchem.com Its mechanism of action involves the activation of the apoptotic machinery. biomol.comglpbio.comcaymanchem.com Specifically, this compound has been shown to activate caspase-3 in a cell-free, multi-component assay. biomol.comglpbio.comcaymanchem.comcaymanchem.comkrob.cn The half maximal effective concentration (EC50) for caspase-3 activation by this compound in this assay was determined to be 5 µM. biomol.comglpbio.comcaymanchem.comcaymanchem.comkrob.cn

Apoptosis, or programmed cell death, and autophagy, a cellular process involving the degradation and recycling of damaged organelles and proteins, are complex pathways that can interact and influence each other. While this compound is known to induce apoptosis, specific detailed research findings explicitly describing the direct interplay between this compound-induced apoptosis and autophagic processes at the cellular or subcellular level were not identified in the conducted searches. Studies investigating the broader cellular effects of compounds in the context of apoptosis and autophagy may use substances like this compound as research tools, but this does not necessarily elucidate this compound's specific role in modulating the interplay between these two processes. researchgate.net

Molecular Linkages and Pathway Cross-talk

The molecular mechanism by which this compound induces apoptosis is linked to the activation of the apoptosome. biomol.comglpbio.comcaymanchem.comglpbio.com The apoptosome is a multimeric protein complex that forms following the mitochondrial release of cytochrome c. biomol.comglpbio.comcaymanchem.comglpbio.com This complex typically includes caspase-9 and Apaf-1 (Apoptotic protease activating factor 1). biomol.comglpbio.comcaymanchem.comglpbio.com this compound is identified as a small molecule that activates the apoptosome, potentially by binding to one or more of its components. biomol.comglpbio.comcaymanchem.com This activation ultimately leads to the activation of downstream caspases, such as caspase-3, which execute the apoptotic program. biomol.comglpbio.comcaymanchem.comcaymanchem.comkrob.cn

While the molecular mechanisms of apoptosis induction by this compound through the apoptosome are understood, specific molecular linkages and pathway cross-talk directly mediated by this compound between the apoptotic machinery and autophagic pathways were not detailed in the available information. Research into cellular signaling pathways highlights the intricate connections between various cellular processes, including those governing cell fate decisions like apoptosis and autophagy. biomarker.hu However, the precise ways in which this compound might modulate or be influenced by these cross-talk mechanisms were not found in the scope of this investigation.

Data Table: this compound Caspase-3 Activation

| Assay Type | Target | EC50 (µM) |

| Cell-free, multi-component assay | Caspase-3 | 5 |

Preclinical Research Applications of Cay10443 Non Human, Non Clinical Focus

CAY10443 as a Tool for Investigating Apoptotic Pathways in Disease Models

Apoptosis, or programmed cell death, is a fundamental biological process crucial for development, tissue homeostasis, and the elimination of damaged or unwanted cells glpbio.comiitk.ac.inglpbio.comneobioscience.com. Dysregulation of apoptotic pathways is implicated in various diseases, including cancer and neurodegenerative disorders glpbio.comglpbio.com. Investigating these pathways is a key area of preclinical research. Proteins of the Bcl-2 family and caspases are central regulators and执行者 of apoptosis iitk.ac.inglpbio.comneobioscience.com.

Application in Cancer Biology Research Models (e.g., Leukemia Cell Lines, Xenograft Models)

Cancer biology research models, including leukemia cell lines and xenograft models, are widely used to study the mechanisms of cancer development and evaluate the effects of potential therapeutic compounds. These models allow for the investigation of cellular processes such as proliferation, differentiation, and apoptosis in a controlled environment or a living system that mimics aspects of human disease.

While direct research findings detailing the application of this compound in a broad range of cancer biology research models were not extensively available in the provided sources, this compound has been noted as a related product in studies investigating compounds that influence cellular processes in cancer cell lines. For instance, Rilmenidine, listed as a related product to this compound, has been shown to induce apoptosis via the mitochondrial pathway in human leukemic K562 cells. This suggests a potential area of investigation for this compound within similar in vitro cancer models to explore its effects on apoptotic pathways. Xenograft models, which involve transplanting human cancer cells into immunocompromised mice, are valuable tools for studying tumor growth and response to treatment in a more complex in vivo environment.

Use in Studies on Cellular Response to Epigenetic Modulators (e.g., DNMT and HDAC Inhibitors)

Epigenetic modulators, such as DNA methyltransferase (DNMT) inhibitors and histone deacetylase (HDAC) inhibitors, are compounds that affect gene expression without altering the underlying DNA sequence. These modulators are subjects of significant research in various disease contexts, including cancer and neurodegenerative diseases, due to their ability to reactivate silenced genes and influence cellular differentiation and apoptosis. While the provided search results discuss the use of DNMT and HDAC inhibitors in research and their impact on cellular processes, specific research detailing the use of this compound in conjunction with or in studies investigating the cellular response to these epigenetic modulators was not found within the scope of this review.

In Vivo Studies on this compound Activity in Non-Human Organisms

In vivo studies using non-human organisms, typically animal models, are an essential part of preclinical research to evaluate the biological activity, pharmacodynamics, and potential effects of a compound within a complex living system glpbio.comresearchgate.net. These studies can provide insights into how a compound is processed by the body and its effects on various tissues and organs. While in vivo studies are a standard component of preclinical evaluation glpbio.comresearchgate.net, specific research findings detailing the in vivo activity of this compound in non-human organisms were not available in the provided sources.

Pharmacodynamic Markers of Apoptosis in Animal Models

Pharmacodynamic markers are indicators that measure a compound's effect on the body. In the context of apoptosis research in animal models, pharmacodynamic markers can include the detection of activated caspases, changes in the expression of Bcl-2 family proteins, or the presence of DNA fragmentation. Techniques such as immunohistochemistry, Western blotting, and flow cytometry are commonly used to assess these markers in tissue samples from animal studies. For example, cleaved caspase-3 and γH2AX are utilized as markers to detect apoptosis in fixed tumor tissue from xenograft models. BH3 profiling can also serve as a pharmacodynamic biomarker for the activity of BH3 mimetics in preclinical animal studies by assessing changes in mitochondrial priming. However, specific data on the use of these or other pharmacodynamic markers to evaluate the effects of this compound in animal models were not present in the provided search results.

Considerations for Reproducibility and Translational Potential in Research

Nevertheless, the considerations for reproducibility and translational potential are critical aspects of all preclinical research, including studies involving compounds like this compound. Reproducibility in preclinical research refers to the ability of an independent researcher to obtain consistent results using the same experimental design and methods nih.gov. Translational potential relates to the likelihood that findings from preclinical studies in non-human systems will be applicable and relevant to human biology and ultimately translate into clinical benefits cloudfront.netresearchgate.net.

Challenges to reproducibility and translation in preclinical research are widely acknowledged. Factors influencing reproducibility can include variations in experimental protocols, reagents, environmental conditions, and data analysis methods nih.govcloudfront.netresearchgate.netplos.org. The complexity of biological systems and the inherent variability within preclinical models can also impact the consistency of results cloudfront.netnih.gov. To enhance reproducibility, practices such as rigorous experimental design, clear and detailed reporting of methods, appropriate statistical analysis, and data sharing are emphasized nih.govresearchgate.net. Some research suggests that embracing a degree of heterogeneity in experimental design, such as conducting multi-laboratory studies, might even improve the reproducibility and robustness of findings across different contexts plos.orgnih.gov.

The translational potential of preclinical findings is influenced by the relevance and predictive validity of the models used cloudfront.netresearchgate.net. While preclinical models are invaluable for understanding disease mechanisms and evaluating potential therapeutic interventions, differences between these models and human physiology can limit the direct translation of results cloudfront.netresearchgate.net. Factors such as genetic heterogeneity in human populations compared to often genetically homogeneous animal models can contribute to translational failures cloudfront.net. Addressing these limitations involves careful selection and characterization of preclinical models and considering the biological context when interpreting results cloudfront.netresearchgate.net.

Methodological Advances Utilizing Cay10443

Development of High-Throughput Screening (HTS) Assays for Apoptotic Modulators

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds. In the context of apoptosis research, HTS assays are designed to identify molecules that can either induce or inhibit cell death. The development of robust HTS assays requires well-characterized reference compounds to validate the assay's performance.

CAY10443 serves as an ideal positive control in HTS campaigns for pro-apoptotic agents. Its known mechanism of action ensures that the cellular machinery being assayed is functional. Assays for apoptosis markers, such as caspase-3/7 activity or changes in cell membrane composition, can be optimized using this compound to induce a predictable and measurable response. nih.gov This is critical for setting assay parameters like signal-to-background ratio and the Z'-factor, a statistical measure of assay quality.

Several HTS-compatible methods for detecting apoptosis are available, many of which are based on fluorescence or luminescence readouts in a multi-well plate format. nih.gov These include assays that measure the activity of executioner caspases or the externalization of phosphatidylserine (B164497) (PS) on the cell surface. nih.gov The reliability of compounds like this compound is crucial for the validation of these economical and rapid screening methods. nih.gov

Table 1: Features of HTS Assays for Apoptotic Modulators This interactive table summarizes key assay types where this compound could be utilized as a reference compound.

| Assay Type | Apoptotic Marker | Principle | Role of this compound |

|---|---|---|---|

| Caspase Activity Assay | Caspase-3, -7, -8, -9 Activation | Cleavage of a synthetic substrate linked to a fluorophore or luminophore. nih.gov | Positive control to induce caspase activation and validate assay sensitivity. |

| Annexin (B1180172) V Binding Assay | Phosphatidylserine (PS) Exposure | Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent or enzymatic reporter. merckmillipore.com | Induces early-stage apoptosis, causing PS externalization for detection. |

| Nuclear Staining | Chromatin Condensation | DNA-binding dyes like Hoechst 33342 stain the nucleus; condensed chromatin in apoptotic cells appears smaller and brighter. nih.govresearchgate.net | Induces characteristic nuclear changes associated with apoptosis. |

| Cell Viability/Cytotoxicity | Membrane Integrity | Dyes like propidium (B1200493) iodide are excluded by live cells but enter and stain the DNA of late-stage apoptotic or necrotic cells. | Used to quantify cell death and establish a maximum effect level in the assay. |

Application of this compound in Biochemical Assays for Caspase Activation

Caspases, a family of cysteine proteases, are central executioners of apoptosis. merckmillipore.com Biochemical assays designed to measure their activation are fundamental to understanding how potential drug candidates modulate apoptotic pathways. This compound has been instrumental in this area due to its specific, cytochrome c-dependent activation of the caspase cascade. caymanchem.comnih.gov

In a key finding, this compound was shown to activate caspase-3 in a cell-free, multi-component assay with a half-maximal effective concentration (EC50) of 5 μM. targetmol.com This demonstrates its direct effect on the core apoptotic machinery. Such cell-free systems are invaluable for studying the direct interactions between compounds and apoptotic proteins without the complexity of cellular uptake and metabolism.

The application of this compound extends to various types of caspase assays in cell-based models. These assays often utilize a specific amino acid sequence recognized and cleaved by an active caspase. For instance, the DEVD sequence is a target for caspase-3. When this peptide is linked to a reporter molecule, its cleavage results in a measurable signal.

Table 2: this compound Research Findings in Caspase-3 Activation This table presents specific data on the biochemical activity of this compound.

| Parameter | Value | Assay Condition | Reference |

|---|

| EC50 for Caspase-3 Activation | 5 μM | Cell-free, multi-component assay | targetmol.com |

Table 3: Methodologies for Caspase Activation Analysis This interactive table outlines common biochemical assays where this compound is a relevant tool.

| Assay Method | Description | Detection | Application with this compound |

|---|---|---|---|

| Fluorometric Substrate Assays | A peptide substrate (e.g., DEVD for caspase-3) is conjugated to a fluorophore like 7-Amino-4-trifluoromethylcoumarin (AFC). Cleavage by active caspases releases the fluorophore, generating a signal. nih.gov | Fluorescence Plate Reader | To induce caspase activity and quantify the enzymatic rate in cell lysates. |

| FRET-Based Probes | Förster Resonance Energy Transfer (FRET) probes consist of two different fluorescent proteins linked by a caspase-specific cleavage site. Caspase activation separates the proteins, causing a change in the FRET signal. nih.gov | Fluorescence Microscopy, Flow Cytometry | To monitor the spatio-temporal dynamics of caspase activation in living cells treated with this compound. |

| Immunoblotting (Western Blot) | Uses antibodies to detect the cleaved (active) forms of caspases or the cleavage of specific caspase substrates like PARP. | Chemiluminescence or Fluorescence | To confirm the activation of specific caspases in a sample after treatment with this compound. |

| FLICA (Fluorochrome Inhibitors of Caspases) | Cell-permeable reagents containing a caspase-specific peptide sequence linked to a fluoromethyl ketone (FMK) and a fluorescent tag. They bind covalently and irreversibly to active caspases. merckmillipore.com | Flow Cytometry, Fluorescence Microscopy | To label and quantify the population of cells with active caspases following this compound induction. |

Integration of this compound into Proteomics and Metabolomics Studies

Proteomics and metabolomics are powerful "omics" technologies that provide a global snapshot of the proteins and small-molecule metabolites within a biological system, respectively. azolifesciences.comcogentech.it Integrating a specific chemical inducer like this compound into these workflows allows researchers to map the downstream consequences of apoptosis induction with high resolution.

While large-scale proteomics studies specifically centered on this compound are not widely published, its known mechanism makes it a valuable tool for such research. By treating cells with this compound and applying mass spectrometry-based proteomics, researchers can:

Identify novel protein substrates of caspases.

Quantify changes in the expression of anti-apoptotic (e.g., Bcl-2 family) and pro-apoptotic (e.g., Bax, Bak) proteins.

Map post-translational modifications, such as phosphorylation, that regulate apoptotic signaling. For instance, studies have explored how vitamin D3 can phosphorylate the Bad protein, impacting its interaction with Bcl-xL, a key event in apoptosis regulation that could be dissected further using tools like this compound. researchgate.net

Similarly, metabolomics can reveal how apoptosis impacts cellular metabolism. nih.govfrontiersin.org Inducing apoptosis with this compound could be used to study changes in key metabolic pathways, such as a decrease in ATP production due to mitochondrial dysfunction or alterations in lipid metabolism as the cell membrane is remodeled.

Table 4: Potential Proteomics and Metabolomics Applications of this compound This interactive table details how this compound can be leveraged in omics studies.

| Omics Field | Research Question | Potential Finding |

|---|---|---|

| Proteomics | What proteins are cleaved by caspases following apoptosis induction? | Identification of novel caspase substrates, providing new insights into the execution phase of apoptosis. |

| Proteomics | How does the phosphoproteome change during apoptosis? | Mapping of signaling networks (e.g., Akt pathways) that are modulated to permit or inhibit cell death. glpbio.com |

| Metabolomics | How does mitochondrial dysfunction during apoptosis affect cellular energy levels? | Quantification of changes in ATP, ADP, and AMP levels, reflecting a collapse in the cell's energy state. |

| Metabolomics | What are the changes in lipid species during apoptotic membrane blebbing? | Identification of specific ceramides (B1148491) or other lipids that act as signaling molecules during apoptosis. |

Advanced Imaging Techniques for this compound-Induced Cellular Events

Advanced imaging techniques have revolutionized cell biology by allowing researchers to visualize molecular events in living cells with unprecedented detail. nih.gov The use of a reliable apoptosis inducer like this compound is critical for studies that aim to capture the dynamic and often transient events of programmed cell death.

Techniques such as super-resolution microscopy (e.g., PALM, STORM) can resolve cellular structures beyond the diffraction limit of light, making it possible to visualize the formation of the apoptosome complex or the precise localization of caspases. nih.gov Other methods, like Total Internal Reflection Fluorescence Microscopy (TIRFM), are ideal for imaging events at the plasma membrane, such as the externalization of phosphatidylserine. nih.gov

By treating cells with this compound, researchers can trigger these events in a controlled manner, facilitating their visualization. This allows for a detailed investigation of the kinetics and spatial organization of the apoptotic machinery, bridging the gap between biochemical data and cellular morphology. For example, imaging could track the release of cytochrome c from individual mitochondria into the cytosol, a key upstream event in the pathway activated by this compound. nih.gov

Table 5: Application of Advanced Imaging to Study this compound-Induced Events This interactive table connects specific imaging technologies with apoptotic events inducible by this compound.

| Imaging Technique | Principle | Cellular Event Visualized |

|---|---|---|

| Confocal Fluorescence Microscopy | Uses a pinhole to reject out-of-focus light, providing high-contrast optical sections of the cell. | Translocation of proteins like cytochrome c from mitochondria to cytosol; nuclear condensation and fragmentation. nih.gov |

| TIRF Microscopy | Excites a very thin layer of the specimen near the coverslip, providing outstanding signal-to-noise for membrane events. nih.gov | Real-time binding of fluorescently-labeled Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane. |

| Super-Resolution Microscopy (PALM/STORM) | Achieves nanoscale resolution by sequentially activating and localizing individual fluorescent molecules. nih.gov | Visualization of the assembly of multi-protein complexes like the apoptosome or death-inducing signaling complex (DISC). |

| FRET Imaging | Measures the energy transfer between two light-sensitive molecules to report on their proximity. nih.gov | Real-time monitoring of caspase activation in living cells using FRET-based biosensors. |

Future Directions and Research Gaps for Cay10443

Exploration of Novel Molecular Targets Beyond Apoptosome

The current understanding of CAY10443's mechanism is centered exclusively on its ability to promote apoptosome formation. biomol.comtargetmol.comcaymanchem.com However, small molecules often exhibit polypharmacology, interacting with multiple protein targets. A significant research gap exists in the characterization of this compound's broader target profile. Identifying potential off-target interactions is crucial for validating its specificity as a research tool and for anticipating potential side effects in therapeutic development. glpbio.com

Future research should prioritize comprehensive screening of this compound against diverse protein libraries, such as kinase panels or full proteome arrays. This would reveal whether this compound interacts with other cellular components. Furthermore, functional studies in cell lines with genetic modifications, such as Apaf-1 knockouts, would be highly informative. If this compound elicits any biological effects in the absence of its primary target, it would strongly indicate the existence of alternative molecular pathways. biorxiv.orgotago.ac.nz Other proteins known to regulate apoptosome assembly, such as Prothymosin α or the Putative HLA-DR-associated protein I (PHAPI), also represent unexplored potential targets for this compound. nih.govnih.gov

Investigation of this compound in Complex Cellular Microenvironments

To date, the activity of this compound has been primarily demonstrated in reconstituted, cell-free biochemical assays. biomol.com While valuable for mechanistic elucidation, these systems lack the complexity of a living cell and its microenvironment. The tumor microenvironment (TME), for instance, is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix (ECM), all of which can influence a drug's efficacy. mdpi.com

A critical next step is to investigate the activity of this compound in more physiologically relevant models. Three-dimensional (3D) cell culture systems, such as spheroids and organoids, better mimic the cell-cell interactions, nutrient gradients, and gene expression profiles of in vivo tissues. promegaconnections.comresearchgate.netthermofisher.com Evaluating this compound in these models would provide crucial insights into its ability to penetrate dense tissue structures and induce apoptosis effectively. Furthermore, co-culture systems that include fibroblasts or immune cells would help determine if the TME enhances or diminishes the pro-apoptotic effects of this compound. sciforum.net Such studies are indispensable for validating its potential as an anti-cancer agent.

Development of Advanced Research Tools Based on this compound Scaffold

The chemical structure of this compound provides a valuable scaffold for the development of next-generation chemical probes to study apoptosis. nih.gov Modular chemical synthesis approaches could be employed to create derivatives of this compound with enhanced features. frontiersin.org

A key future direction is the synthesis of tagged analogues of this compound. By attaching a reporter group, such as a fluorophore or a biotin (B1667282) handle, the this compound scaffold can be transformed into a powerful research tool. d-nb.inforsc.org A fluorescent probe would enable real-time visualization of apoptosome assembly within living cells via advanced microscopy. A biotinylated probe could be used in affinity purification-mass spectrometry (AP-MS) experiments to definitively identify its binding partner(s) within the native apoptosome complex and to profile any off-target interactions across the proteome. nih.govnih.gov Such tools would provide unprecedented spatial and temporal information about the initiation of apoptosis.

Contribution of this compound Research to Fundamental Cell Death Understanding

The study of specific small-molecule modulators like this compound offers a precise method for dissecting complex biological signaling pathways. csic.esd-nb.info Unlike general cellular stressors (e.g., UV radiation) that trigger a multitude of signaling cascades, this compound provides a way to specifically activate the apoptosome-dependent pathway. pnas.orgberkeley.edu

This specificity allows researchers to address fundamental questions in cell death biology. By titrating this compound, it may be possible to determine the activation threshold required to irreversibly commit a cell to apoptosis. It also provides a clean system to map the immediate downstream signaling events that are exclusively dependent on apoptosome activation. This approach is critical for understanding the crosstalk between apoptosis and other cellular processes, such as innate immunity or other forms of programmed cell death like necroptosis. plos.orgnih.govmdpi.com Ultimately, research on this compound and similar molecules can help build a more integrated understanding of the complex signaling networks that govern cell fate. biomarker.hufrontiersin.org

Table 2: Proposed Future Research on this compound

| Section | Research Area | Proposed Experiments | Rationale |

| 7.1 | Target Identification | - Proteome-wide screening (e.g., kinase panels).- Functional assays in Apaf-1 knockout cells. | To identify potential off-targets and alternative mechanisms of action beyond the apoptosome. nih.gov |

| 7.2 | Complex Models | - Test efficacy in 3D spheroid/organoid cultures.- Use co-culture models with stromal or immune cells. | To evaluate activity in physiologically relevant systems that mimic in vivo tissue and tumor microenvironments. mdpi.comresearchgate.net |

| 7.3 | Research Tool Development | - Synthesize fluorescently-tagged this compound analogues.- Create biotinylated this compound for pull-down assays. | To create chemical probes for visualizing apoptosome dynamics and identifying direct binding partners. nih.govd-nb.info |

| 7.4 | Fundamental Biology | - Use this compound to study apoptosis kinetics and thresholds.- Investigate crosstalk with other cell death/survival pathways. | To dissect the specific signaling events of the intrinsic apoptotic pathway with high temporal control. plos.orgfrontiersin.org |

Q & A

Q. What is the primary mechanism of action of CAY10443 in experimental models of leukemia?

this compound is a mitochondrial-targeted apoptosis inducer that triggers cytochrome c release, activating caspase-dependent apoptotic pathways. In myeloid leukemia cells, it has been shown to suppress cell proliferation by inducing apoptosis, though its efficacy may vary depending on synergistic or antagonistic interactions with other compounds (e.g., vitamin D3) .

- Methodological guidance : To validate its mechanism, use assays like immunoblotting (e.g., LC3-II for autophagy) and flow cytometry for apoptosis markers (Annexin V/PI). Include controls for mitochondrial membrane potential (ΔΨm) using JC-1 staining.

Q. What experimental models are appropriate for studying this compound's effects?

In vitro models such as human myeloid leukemia cell lines (e.g., HL-60) are commonly used. For in vivo validation, xenograft models in immunocompromised mice can assess tumor suppression.

Q. How can researchers address contradictory data on this compound's efficacy in combination therapies?

In one study, this compound reduced the efficacy of vitamin D3 in leukemia suppression, likely due to conflicting signaling pathways (e.g., mTOR downregulation vs. apoptosis induction). To resolve contradictions:

- Perform time-course experiments to identify temporal dependencies.

- Use siRNA knockdown (e.g., mTOR or Beclin1) to isolate pathway interactions .

Advanced Research Questions

Q. How does this compound influence autophagic flux in cancer cells, and what are the implications for therapeutic resistance?

this compound may antagonize autophagy induction by compounds like vitamin D3, as evidenced by reduced LC3-II levels and Beclin1 expression. This suggests a dual role in apoptosis-autophagy crosstalk, which could contribute to drug resistance.

- Methodological guidance : Use autophagy inhibitors (e.g., chloroquine) or activators (e.g., rapamycin) to modulate pathways. Quantify autophagic vesicles via electron microscopy or GFP-LC3 transfection .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

- Apply nonlinear regression models (e.g., log-logistic curves) for IC50 calculations.

- Use cluster analysis or single-cell sequencing to identify subpopulations with divergent responses.

- Validate findings with bootstrapping to ensure robustness in small-sample studies .

Q. How can researchers optimize this compound delivery to minimize off-target effects in vivo?

- Utilize nanoparticle encapsulation to improve bioavailability.

- Conduct pharmacokinetic studies (e.g., HPLC-MS) to measure tissue-specific accumulation.

- Employ CRISPR-Cas9 screens to identify genetic modifiers of toxicity .

Data Analysis & Interpretation

Q. What are best practices for reconciling discrepancies between in vitro and in vivo results with this compound?

- Step 1 : Confirm compound stability in vivo (e.g., plasma half-life via mass spectrometry).

- Step 2 : Use orthotopic models instead of subcutaneous xenografts to mimic tumor microenvironments.

- Step 3 : Apply multi-omics integration (transcriptomics + metabolomics) to identify compensatory pathways .

Q. How should researchers design studies to investigate this compound's cross-talk with immune checkpoint pathways?

- Co-culture cancer cells with PBMCs (peripheral blood mononuclear cells) to assess immunogenic cell death markers (e.g., ATP release, HMGB1).

- Use syngeneic mouse models to evaluate T-cell infiltration post-treatment.

- Leverage spatial transcriptomics to map immune cell localization .

Ethical & Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound studies?

Q. How can researchers navigate intellectual property constraints when publishing this compound findings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.